Methyl 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylate
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Overview
Description
Methyl 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom and two fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
The synthesis of Methyl 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylate typically involves the following steps:
Cycloaddition Reaction: The formation of the isoxazole ring can be achieved through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide.
Bromination and Fluorination:
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure efficiency and scalability .
Chemical Reactions Analysis
Methyl 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and hydrolyzing agents . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain receptors or enzymes, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Methyl 5-(4-Bromo-2,6-difluorophenyl)isoxazole-3-carboxylate can be compared with other similar compounds, such as:
Methyl 5-(2,4-Difluorophenyl)isoxazole-3-carboxylate: Lacks the bromine atom, which may affect its chemical and biological properties.
Methyl 5-(4-Chloro-2,6-difluorophenyl)isoxazole-3-carboxylate:
Methyl 5-(4-Bromo-2,6-dichlorophenyl)isoxazole-3-carboxylate: Contains chlorine atoms instead of fluorine, which can influence its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C11H6BrF2NO3 |
---|---|
Molecular Weight |
318.07 g/mol |
IUPAC Name |
methyl 5-(4-bromo-2,6-difluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H6BrF2NO3/c1-17-11(16)8-4-9(18-15-8)10-6(13)2-5(12)3-7(10)14/h2-4H,1H3 |
InChI Key |
JSBSDUNGUNHLFE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=C(C=C(C=C2F)Br)F |
Origin of Product |
United States |
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